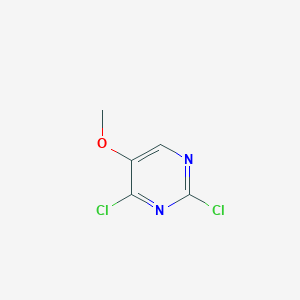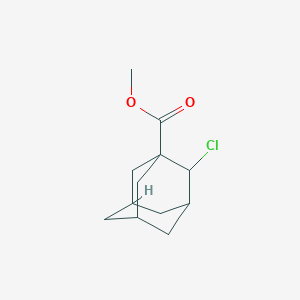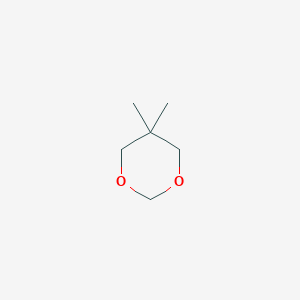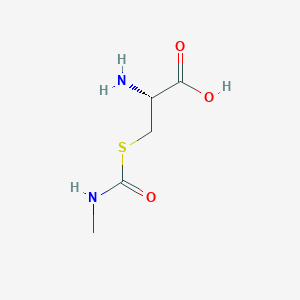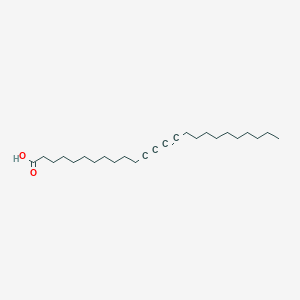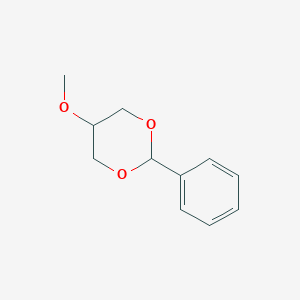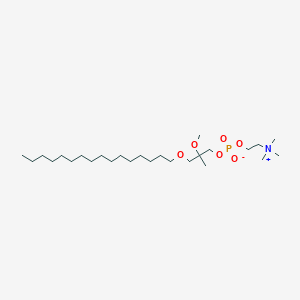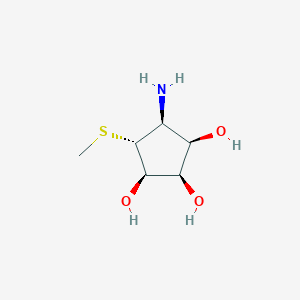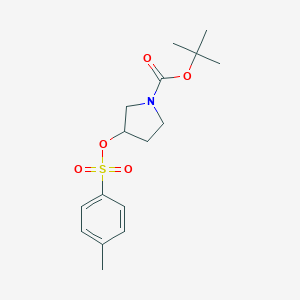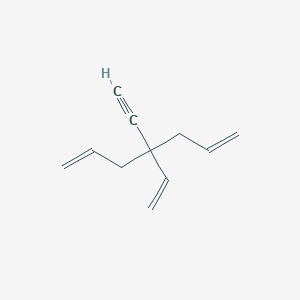
4-Ethynyl-4-vinyl-1,6-heptadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-4-vinyl-1,6-heptadiene (EVHD) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. EVHD is a conjugated diene compound that contains both vinyl and ethynyl groups. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. EVHD has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-4-vinyl-1,6-heptadiene is not well understood, but it is believed to be due to its ability to form covalent bonds with proteins and other biomolecules. 4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to react with various amino acids, including cysteine and lysine, and to inhibit the activity of various enzymes.
Effets Biochimiques Et Physiologiques
4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can reduce the levels of oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the preparation of various organic compounds and materials. Another advantage is its ability to form covalent bonds with proteins and other biomolecules, which makes it a useful probe for studying enzyme-catalyzed reactions. One of the main limitations of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its toxicity, which limits its use in vivo studies.
Orientations Futures
There are several future directions for the study of 4-Ethynyl-4-vinyl-1,6-heptadiene. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of 4-Ethynyl-4-vinyl-1,6-heptadiene as a potential therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of 4-Ethynyl-4-vinyl-1,6-heptadiene as a probe for studying enzyme-catalyzed reactions could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 4-Ethynyl-4-vinyl-1,6-heptadiene involves a multistep process that includes the use of various reagents and catalysts. The first step involves the preparation of 2-methyl-3-butyn-2-ol, which is then converted to 3-butyn-2-one. The next step involves the reaction of 3-butyn-2-one with acetylene in the presence of a palladium catalyst to form 4-ethynyl-3-butyn-2-one. The final step involves the reaction of 4-ethynyl-3-butyn-2-one with vinyl magnesium bromide to form 4-Ethynyl-4-vinyl-1,6-heptadiene.
Applications De Recherche Scientifique
4-Ethynyl-4-vinyl-1,6-heptadiene has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry. In materials science, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used to prepare various organic materials, including polymers, liquid crystals, and conducting materials. In organic chemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used as a building block for the synthesis of various organic compounds. In biochemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been studied for its potential use as a probe for studying enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
19781-40-9 |
|---|---|
Nom du produit |
4-Ethynyl-4-vinyl-1,6-heptadiene |
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
4-ethenyl-4-ethynylhepta-1,6-diene |
InChI |
InChI=1S/C11H14/c1-5-9-11(7-3,8-4)10-6-2/h3,5-6,8H,1-2,4,9-10H2 |
Clé InChI |
GXJCNDMDCVQBDV-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C=C)C#C |
SMILES canonique |
C=CCC(CC=C)(C=C)C#C |
Synonymes |
1,6-Heptadiene, 4-ethynyl-4-vinyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




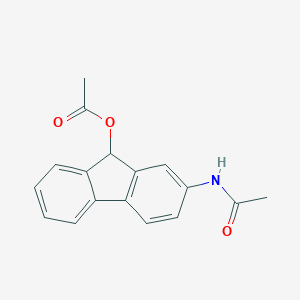
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
